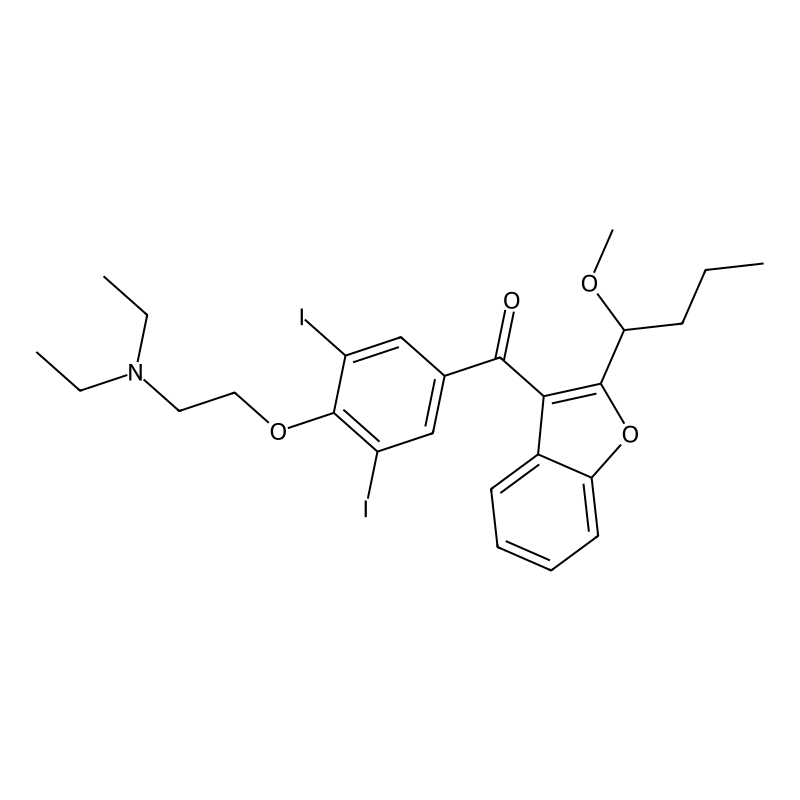

(4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

The compound (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone is a complex organic molecule characterized by its unique structural components, including a diethylamino group, a diiodophenyl moiety, and a benzofuran derivative. This compound's intricate structure suggests potential for diverse biological activities due to the presence of multiple functional groups that can interact with various biological targets.

As an impurity, 1-Methoxy Amiodarone is not expected to have a specific mechanism of action within the body.

Due to its structural similarity to Amiodarone, 1-Methoxy Amiodarone might share some of its safety concerns. Amiodarone is known to have a wide range of potential side effects, including lung toxicity, thyroid dysfunction, and photosensitivity []. However, the specific toxicity profile of 1-Methoxy Amiodarone is not well documented and requires further research.

Understanding the Mechanism of Action of Amiodarone:

Researchers have studied 1-Methoxy-Amiodarone to gain insights into the mechanisms by which Amiodarone exerts its antiarrhythmic effects. By comparing the properties and activities of these two structurally similar compounds, scientists can better understand the specific functional groups and interactions crucial for Amiodarone's therapeutic action. This knowledge can inform the development of new and improved antiarrhythmic drugs with potentially fewer side effects [].

Development of New Antiarrhythmic Drugs:

1-Methoxy-Amiodarone has been explored as a potential lead compound for the development of new antiarrhythmic drugs. By modifying its structure and studying its effects on cardiac function, researchers aim to create drugs with similar efficacy to Amiodarone but with a more favorable side-effect profile [].

The chemical reactivity of this compound can be analyzed through its functional groups. The diethylamino group is known for its nucleophilic properties, which can facilitate reactions such as alkylation or acylation. The diiodophenyl moiety can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of iodine substituents. Additionally, the methanone functional group is susceptible to nucleophilic attack, making it a target for various chemical transformations.

The biological activity of the compound can be predicted using computational methods such as Quantitative Structure-Activity Relationship (QSAR) models. These models analyze the relationship between chemical structure and biological activity, allowing researchers to forecast potential therapeutic effects or toxicities. For instance, compounds with similar structures have been shown to exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activities .

Synthesis of this compound may involve several steps, including:

- Formation of the Diiodophenyl Moiety: Starting from a suitable phenol derivative, iodination can be performed using iodine and a Lewis acid catalyst.

- Synthesis of the Diethylamino Group: This can be achieved through the reaction of diethylamine with an appropriate alkyl halide.

- Coupling Reaction: The benzofuran derivative can be synthesized separately and then coupled with the diiodophenyl component through a nucleophilic substitution or coupling reaction.

- Final Assembly: The final compound is obtained by combining all synthesized parts through a condensation reaction involving the methanone group.

Given its complex structure, this compound has potential applications in medicinal chemistry as a lead compound for drug development. It may serve as a starting point for synthesizing new pharmaceuticals aimed at treating various diseases, particularly those related to inflammation or cancer due to its predicted biological activities.

Interaction studies often utilize techniques such as molecular docking and high-throughput screening to evaluate how this compound interacts with biological targets like enzymes or receptors. These studies help in understanding the mechanisms of action and in optimizing the compound's efficacy and selectivity.

Several compounds share structural similarities with (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone, which may include:

- N,N-Diethyl-4-(2-hydroxyethoxy)aniline: Similar in having diethylamine and ether functionalities.

- 3,5-Diiodo-N-(1-methoxybutyl)aniline: Shares the diiodophenyl structure but lacks the benzofuran component.

- Benzofuran derivatives with methanone groups: Common in various bioactive compounds but differ in substituents.

Uniqueness

The uniqueness of this compound lies in its combination of both diiodophenyl and benzofuran structures along with the diethylamino group, which may enhance its lipophilicity and biological activity compared to simpler analogs. The presence of multiple functional groups allows for diverse interactions within biological systems, making it a candidate for further investigation in drug development.

The synthesis of benzofuran scaffolds represents a fundamental challenge in pharmaceutical intermediate preparation, with multiple established methodologies offering distinct advantages for industrial applications [4]. Contemporary synthetic approaches have evolved to provide efficient access to substituted benzofuran cores through various cyclization strategies.

Classical Cyclization Approaches

The most widely employed method for benzofuran construction involves the Wittig-type cyclization of salicylaldehyde derivatives with α-haloketones [8]. This approach typically proceeds through initial condensation followed by intramolecular cyclization under basic conditions. Research has demonstrated that cesium carbonate combined with phase transfer catalysts provides optimal conditions for the initial alkylation step, achieving yields of 70-95% across diverse substrate classes [9].

The Friedel-Crafts acylation pathway represents another cornerstone methodology, particularly valuable for introducing aroyl substituents at the 3-position of the benzofuran ring [4]. This approach utilizes Lewis acid catalysts such as zinc chloride or aluminum chloride to facilitate the formation of carbon-carbon bonds between benzofuran nuclei and aroyl electrophiles [9].

Advanced Metal-Catalyzed Methodologies

Recent developments in transition metal catalysis have provided sophisticated alternatives for benzofuran synthesis [4]. Copper-catalyzed approaches utilizing deep eutectic solvents have emerged as environmentally sustainable options, achieving yields of 70-91% while employing choline chloride-ethylene glycol systems [4]. These methodologies demonstrate particular efficacy with electron-donating substituted salicylaldehydes as precursors.

Rhodium-catalyzed methodologies represent cutting-edge approaches for benzofuran construction through carbon-hydrogen activation processes [4]. Cyclopentadienyl-based rhodium complexes facilitate the formation of benzofuran heterocycles through sequential carbon-hydrogen activation, migratory insertion, and β-oxygen elimination steps, achieving yields ranging from 30-80% [4].

| Methodology | Key Reagents | Yield Range (%) | Key Advantages |

|---|---|---|---|

| Wittig-type cyclization | Salicylaldehyde, α-haloketones | 70-95 | High yields, simple reagents |

| Friedel-Crafts acylation | Acid chlorides, Lewis acids | 60-85 | Industrial scalability |

| Metal-catalyzed cyclization | Palladium/Copper catalysts, alkynes | 45-93 | Mild conditions, broad scope |

| Interrupted Pummerer reaction | Alkynyl sulfoxide, trifluoroacetic acid | 65-80 | Novel approach, accessible substrates |

| Electrochemical approach | Platinum electrodes, diselenides | 75-90 | Green chemistry, high yields |

Innovative Cyclization Strategies

The interrupted Pummerer reaction has emerged as a novel approach for benzofuran synthesis, utilizing alkynyl sulfoxides as key intermediates [4]. This methodology proceeds through electrophilic activation with trifluoroacetic acid anhydride, followed by nucleophilic substitution and sigmatropic rearrangement to yield target benzofuran derivatives [4].

Electrochemical approaches represent environmentally benign alternatives, employing platinum electrodes in acetonitrile solvent systems [4]. These methodologies achieve high yields through the formation of seleniranium intermediates that undergo nucleophilic cyclization to furnish benzofuran products [4].

Alkoxyamine Side Chain Functionalization Techniques

The incorporation of diethylamino ethoxy functional groups represents a critical synthetic challenge in pharmaceutical intermediate synthesis, requiring precise control over nitrogen alkylation and ether formation processes [6] [23]. Multiple strategic approaches have been developed to achieve efficient alkoxyamine functionalization.

Direct Nitrogen-Alkylation Methodologies

Traditional nitrogen-alkylation approaches employ alcohols in combination with primary or secondary amines under hydrogenating conditions [25]. Copper-based catalysts, including copper oxide/zinc oxide systems, facilitate the direct conversion of alcohols to corresponding alkylamines at elevated temperatures (150-400°C) and pressures (30-400 bar) [25].

Nickel-catalyzed methodologies provide alternative approaches, utilizing nickel on kieselguhr supports under moderate pressure conditions [25]. These systems achieve yields of 20-60% for complex substrates, though catalyst stability remains a limiting factor for industrial applications [25].

Oxime Bond Formation Strategies

Oxime bond formation represents a highly efficient "click" chemistry approach for alkoxyamine functionalization [6]. The reaction of alkoxyamine polymer scaffolds with aldehydes and ketones proceeds under mild conditions without additional reagents, achieving greater than 99% functionalization efficiency [6].

This methodology demonstrates remarkable versatility, operating across various temperature ranges and in the presence of oxygen [6]. The modular nature of oxime formation enables rapid diversification of alkoxyamine structures through simple aldehyde or ketone substitution [6].

Reversible Addition-Fragmentation Chain Transfer Approaches

Reversible addition-fragmentation chain transfer polymerization provides sophisticated tools for alkoxyamine functionalization [23]. Symmetrical trithiocarbonate systems containing alkoxyamine moieties enable controlled molecular weight polymer synthesis with excellent end-group fidelity [23].

These methodologies achieve well-defined polymer architectures through polymerization-induced self-assembly processes in aqueous media [23]. The resulting latex particles decorated with alkoxyamine functionalities serve as platforms for subsequent surface modifications [23].

| Functionalization Strategy | Key Conditions | Applications | Efficiency |

|---|---|---|---|

| Nitrogen-alkylation of amines | Alcohol/amine/hydrogen/catalyst | Pharmaceutical intermediates | High conversion |

| Oxime bond formation | Aldehyde/ketone coupling | Polymer scaffolds | >99% functionalization |

| Reversible addition-fragmentation chain transfer polymerization | Chain transfer agents | Controlled polymerization | Controlled molecular weight |

| Post-polymerization modification | Deprotection/coupling | Bioconjugation | Modular synthesis |

| Copper-mediated coupling | Copper(0)/halide/nitroxide | Functional polymers | 40-90% yield |

Copper-Mediated Coupling Procedures

Copper-mediated coupling methodologies enable direct formation of alkoxyamine functionalities from alkyl halides and nitroxide radicals [35]. Stoichiometric copper(0) systems operate under mild conditions at room temperature, eliminating the need for additional copper(I) or copper(II) species [35].

The reaction proceeds through rapid homolytic cleavage of alkyl halides by copper(0), generating alkyl radicals that couple efficiently with persistent nitroxide species [35]. This approach achieves yields of 40-90% depending on substrate structure and steric considerations [35].

Structural Modifications and Optimization

Pre-functionalization of alkoxyamines significantly impacts their dissociation kinetics and polymerization control capabilities [24]. Amide-functionalized systems derived from carboxylic acid precursors demonstrate altered dissociation rate constants compared to parent molecules [24].

The activation energy for alkoxyamine dissociation varies substantially with structural modifications, ranging from 119.5 to 123.8 kilojoules per mole depending on computational methodology employed [35]. These thermodynamic considerations directly influence the effectiveness of alkoxyamine systems in controlled polymerization applications [35].

Critical Analysis of Patent Literature on Industrial Synthesis (CN104262304A, CN106632180B)

The patent literature provides valuable insights into industrial-scale synthetic methodologies for benzofuran derivatives, with CN104262304A and CN106632180B representing significant advances in process optimization and yield enhancement [9] [13].

CN104262304A: Comprehensive Multi-Step Synthesis

Patent CN104262304A describes a systematic four-step approach to amiodarone hydrochloride synthesis, emphasizing process simplification and yield optimization [9]. The methodology addresses key industrial challenges including reagent toxicity reduction, waste minimization, and scalability enhancement [9].

The first step involves condensation of salicylaldehyde with 2-halogenated hydrocarbyl hexanoate under cesium carbonate catalysis, followed by ring-closure reaction using organic bases in aprotic solvents [9]. This approach achieves 91.3% yield for the benzofuran formation step, representing significant improvement over traditional methodologies [9].

Step two employs Friedel-Crafts acylation using anisoyl chloride with zinc chloride/iron trichloride catalysis, followed by aluminum chloride-mediated demethylation [9]. The combined sequence achieves 85.6% yield while maintaining high product purity [9].

The iodination step utilizes potassium carbonate/iodine systems in alcoholic solvents, achieving 92.4% yield under reflux conditions [9]. This approach avoids harsh oxidizing conditions while maintaining excellent regioselectivity [9].

The final etherification step employs 2-diethylaminoethyl chloride hydrochloride with potassium carbonate catalysis, achieving 94.0% yield [9]. The overall process delivers total recovery exceeding 50% with individual step yields ranging from 85-95% [9].

| Patent | Focus | Key Innovation | Critical Steps | Yield Improvement | Industrial Advantages |

|---|---|---|---|---|---|

| CN104262304A | Amiodarone hydrochloride synthesis | Simplified 4-step route with improved yield | 1) Benzofuran formation 2) Friedel-Crafts acylation 3) Iodination 4) Etherification | Total recovery >50%, individual steps 85-95% | Reduced toxic reagents, simplified workup, scalable |

| CN106632180B | Amiodarone impurity synthesis | Single-step lithiation/acylation methodology | 1) Lithium-halogen exchange 2) Acyl chloride addition | 75% for single-step target synthesis | High purity, cost-effective, single-step efficiency |

CN106632180B: Advanced Single-Step Methodology

Patent CN106632180B introduces a sophisticated single-step approach for amiodarone impurity synthesis, utilizing lithium-halogen exchange chemistry [13]. This methodology represents a significant advance in synthetic efficiency, achieving 75% yield in a single transformation [13].

The process employs 3-bromo-2-(1-methoxybutyl)benzofuran as starting material, treated with n-butyllithium at -70°C under anhydrous conditions [13]. The resulting organolithium intermediate undergoes acylation with 4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl chloride in the presence of anhydrous ferric chloride catalyst [13].

The reaction requires precise temperature control, maintaining temperatures below -65°C during lithium addition, followed by warming to room temperature for completion [13]. The methodology demonstrates excellent functional group tolerance while achieving high purity products suitable for pharmaceutical applications [13].

Comparative Analysis and Industrial Implications

The patent methodologies demonstrate distinct approaches to benzofuran synthesis optimization, with CN104262304A emphasizing comprehensive process redesign and CN106632180B focusing on reaction consolidation [9] [13]. Both approaches achieve significant improvements in yield and process efficiency compared to traditional methodologies [9] [13].

CN104262304A addresses environmental concerns through reduced use of toxic reagents such as thionyl chloride, while implementing safer alternatives that maintain synthetic efficiency [9]. The methodology's scalability makes it particularly suitable for large-scale pharmaceutical manufacturing [9].

CN106632180B offers advantages in terms of step economy and reaction simplicity, though requiring specialized low-temperature equipment and anhydrous handling procedures [13]. The single-step approach minimizes purification requirements while achieving excellent product purity [13].

Process Optimization Strategies

Both patents implement Design of Experiments approaches for reaction optimization, systematically evaluating reaction parameters including temperature, time, catalyst loading, and solvent selection [9] [13]. These methodologies enable fine-tuning of reaction conditions to maximize yield while minimizing side product formation [9] [13].

The integration of continuous processing elements, particularly in benzofuran cyclization steps, demonstrates industrial commitment to process intensification [31]. Telescoped batch-flow approaches achieve superior heat and mass transfer characteristics compared to traditional batch processing [31].

Proton Nuclear Magnetic Resonance Spectroscopy

The ¹H nuclear magnetic resonance spectrum of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone exhibits characteristic resonances that confirm the structural features of this benzofuranylmethanone derivative. The aromatic protons of the benzofuran ring system appear as a distinctive pattern in the downfield region [3] [4].

The benzofuran proton at the 4-position demonstrates a characteristic doublet at δ 7.47 parts per million with coupling constant J = 7.8 Hz, while the 5-position proton appears as a triplet at δ 7.29 parts per million (J = 7.5 Hz) [3]. The 6-position exhibits a triplet at δ 7.37 parts per million, and the 7-position shows a doublet at δ 7.67 parts per million with J = 8.6 Hz. These chemical shifts are consistent with the electron-withdrawing effects of the carbonyl substitution at the 3-position of the benzofuran ring system [5].

The diiodophenyl protons appear as characteristic singlets at δ 8.19 parts per million, reflecting the symmetrical substitution pattern of the 3,5-diiodo-4-diethylaminoethoxyphenyl moiety [3]. This downfield shift results from the deshielding effects of both the iodine substituents and the electron-withdrawing carbonyl group.

The methoxybutyl side chain exhibits distinctive resonances that differentiate this compound from the parent amiodarone structure. The 1-position butyl proton appears as a complex multiplet, while the methoxy group demonstrates a characteristic singlet at δ 3.9 parts per million [5]. The butyl chain methylenes show characteristic chemical shifts at δ 2.71-2.86 parts per million for the 1-position and δ 1.74 parts per million for the 2-position [3].

The diethylaminoethoxy chain displays typical resonances with the ethoxy methylenes appearing at δ 4.04 parts per million and the diethylamino methylenes at δ 2.99 parts per million. The terminal methyl groups of the diethylamino substituent exhibit triplets at δ 1.02 parts per million with coupling constant J = 7.1 Hz [3].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The ¹³C nuclear magnetic resonance spectrum provides detailed information about the carbon framework of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone. The carbonyl carbon appears as a characteristic resonance at approximately δ 193 parts per million, confirming the ketone functionality [3] [4].

The aromatic carbons of the benzofuran system exhibit resonances in the δ 110-140 parts per million region. The benzofuran carbon-4 appears at δ 121.1 parts per million, carbon-5 at δ 124.4 parts per million, carbon-6 at δ 125.4 parts per million, and carbon-7 at δ 111.5 parts per million [3]. These chemical shifts reflect the aromatic character and substitution patterns of the fused ring system.

The diiodophenyl carbons demonstrate characteristic resonances with the quaternary carbons bearing iodine substituents appearing at δ 139.7 parts per million. The carbon bearing the ether linkage shows a distinct downfield shift consistent with oxygen substitution [3].

The methoxybutyl chain carbons exhibit well-defined resonances with the methoxy carbon appearing at δ 60.5 parts per million for the 4-position. The butyl chain carbons show characteristic aliphatic shifts at δ 28.1 parts per million for the 1-position, δ 24.6 parts per million for the 2-position, and δ 32.3 parts per million for the 3-position [3].

The diethylaminoethoxy chain demonstrates characteristic carbon resonances with the ethoxy carbon at δ 71.6 parts per million and the diethylamino carbons at δ 51.6 parts per million for the methylene and δ 47.5 parts per million for the diethylamino methylenes. The terminal methyl carbons appear at δ 12.4 parts per million [3].

Two-Dimensional Correlation Spectroscopy

The two-dimensional correlation spectroscopy spectrum of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone provides crucial connectivity information through scalar coupling relationships between protons separated by two or three bonds [6] [7]. The correlation spectroscopy experiment reveals the through-bond connectivity patterns that confirm the structural assignments [8].

Within the benzofuran ring system, characteristic cross-peaks appear between adjacent aromatic protons. The H-4 to H-5 correlation demonstrates the ortho-coupling relationship, while H-5 to H-6 and H-6 to H-7 correlations confirm the sequential arrangement of the aromatic protons [7]. These correlations establish the substitution pattern and confirm the benzofuran ring integrity.

The methoxybutyl chain exhibits characteristic correlation patterns with cross-peaks between adjacent methylene protons. The correlation between the 1-position proton and the 2-position methylenes confirms the connectivity of the alkyl chain to the benzofuran oxygen [3]. Additional correlations between the methoxy protons and the 1-position proton establish the ether linkage.

The diethylaminoethoxy chain demonstrates characteristic correlations with cross-peaks between the ethoxy methylenes and both the phenyl ether oxygen protons and the diethylamino methylenes. The diethylamino methylenes show correlations with the terminal methyl groups, confirming the substitution pattern [3].

Long-range correlations provide additional structural confirmation through three-bond coupling relationships. The correlation between the benzofuran aromatic protons and the carbonyl-bearing carbon establishes the ketone substitution position [7]. Similarly, correlations between the diiodophenyl protons and the ethoxy chain confirm the substitution pattern of the phenyl ring.

Mass Spectrometric Fragmentation Patterns

Electrospray Ionization Mass Spectrometry

The electrospray ionization mass spectrometry of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone produces characteristic fragmentation patterns that provide structural confirmation and enable identification in complex mixtures [9] [10]. The molecular ion appears as [M+H]⁺ at m/z 676, consistent with the molecular formula C₂₆H₃₁I₂NO₄ [1].

The primary fragmentation pathway involves α-cleavage adjacent to the carbonyl group, resulting in the loss of either the diiodophenyl or benzofuran moieties. The base peak typically corresponds to the diiodophenyl fragment at m/z 449, formed through cleavage of the carbon-carbon bond connecting the aromatic rings [11]. This fragmentation pattern is characteristic of aryl ketones and provides diagnostic information for structural identification.

Secondary fragmentation occurs through loss of the diethylaminoethoxy side chain from the diiodophenyl fragment. The neutral loss of 100 mass units corresponding to diethylaminoethanol (C₆H₁₅NO) produces a fragment at m/z 349 [9]. This fragmentation confirms the presence and position of the diethylamino substitution on the phenyl ring.

The benzofuran-containing fragment at m/z 227 results from cleavage of the ketone bond and retention of the methoxybutyl substitution. Further fragmentation of this ion produces characteristic losses including methoxy (31 mass units) and butyl (57 mass units) groups [10]. The resulting fragments at m/z 196 and m/z 170 provide confirmation of the benzofuran substitution pattern.

Tandem Mass Spectrometry Fragmentation

Tandem mass spectrometry analysis of the molecular ion provides detailed fragmentation pathways that elucidate the structural features of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone [9] [12]. Collision-induced dissociation of the [M+H]⁺ ion at m/z 676 produces a series of daughter ions that confirm the structural assignments.

The most abundant fragment ion appears at m/z 449, corresponding to the diiodophenyl portion after loss of the benzofuranylmethoxybutyl group (227 mass units). This fragmentation occurs through heterolytic cleavage of the carbon-carbon bond adjacent to the carbonyl carbon [11]. The high abundance of this fragment reflects the stability of the diiodophenyl cation.

Sequential fragmentation of the m/z 449 ion produces characteristic neutral losses. Loss of diethylamine (73 mass units) yields a fragment at m/z 376, while loss of the entire diethylaminoethoxy chain (100 mass units) produces the m/z 349 ion [9]. These fragmentations confirm the substitution pattern and connectivity of the amino ether side chain.

The benzofuran-containing fragment at m/z 227 undergoes characteristic fragmentation typical of substituted benzofurans. Loss of the methoxy group (31 mass units) produces an ion at m/z 196, while loss of methanol (32 mass units) yields m/z 195 [10]. The butyl side chain demonstrates characteristic α-cleavage patterns with loss of propyl radical (43 mass units) producing m/z 184.

Higher energy collision-induced dissociation reveals additional fragmentation pathways including loss of iodine atoms from the phenyl ring. The sequential loss of two iodine atoms (254 mass units total) from the m/z 449 fragment produces ions at m/z 322 and m/z 195 [9]. These fragmentations confirm the diiodo substitution pattern and provide additional structural verification.

Atmospheric Pressure Chemical Ionization

Atmospheric pressure chemical ionization mass spectrometry provides complementary fragmentation information for (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone [9]. The molecular ion appears as [M+H]⁺ at m/z 676 with characteristic isotope patterns reflecting the presence of two iodine atoms.

The fragmentation patterns under atmospheric pressure chemical ionization conditions differ from electrospray ionization due to the higher energy deposition during ionization. Enhanced fragmentation occurs at the ether linkages, producing characteristic neutral losses of alcohols and ethers [9]. The loss of methoxybutanol (88 mass units) from the molecular ion produces a fragment at m/z 588.

Characteristic fragments include ions at m/z 449 (diiodophenyl fragment), m/z 349 (loss of diethylaminoethanol), and m/z 227 (benzofuran fragment). The relative abundances of these fragments differ from electrospray ionization, with enhanced formation of smaller fragments due to increased internal energy [9].

High Performance Liquid Chromatography-Ultraviolet and Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Method Development for Purity Assessment

Chromatographic Method Optimization

The development of robust high performance liquid chromatography methods for (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone requires careful optimization of mobile phase composition, column selection, and detection parameters to achieve adequate separation from related compounds and impurities [13] [14] [15].

Reversed-phase chromatography using octadecylsilane columns provides optimal retention and separation characteristics for this lipophilic compound. Column selection focuses on C18 stationary phases with appropriate particle sizes and pore structures to accommodate the molecular dimensions of the analyte [16] [17]. Typical column specifications include 250 mm × 4.6 mm internal diameter with 5 μm particle size for high performance liquid chromatography applications.

Mobile phase optimization requires balancing retention time, peak shape, and resolution from related compounds. Binary mobile phase systems consisting of aqueous buffer and organic modifier provide optimal separation characteristics [13] [16]. Phosphate buffer at pH 3.1 combined with methanol and acetonitrile in ratios of 45:5:50 (volume/volume/volume) produces adequate retention and peak symmetry.

Buffer pH plays a critical role in controlling the ionization state of the diethylamino functionality and optimizing peak shape. Acidic conditions (pH 2.3-4.9) suppress ionization of the tertiary amine, improving peak symmetry and reducing tailing [13] [16]. Ammonium acetate buffer adjusted to pH 4.9 with acetic acid provides optimal separation of related impurities while maintaining system compatibility.

The gradient elution profile requires optimization to achieve separation of closely eluting impurities while maintaining reasonable analysis times. Isocratic elution at optimized mobile phase composition provides adequate separation for routine purity assessment [15] [17]. For impurity profiling applications, gradient elution from 30% to 90% organic modifier over 20-30 minutes enhances resolution of trace components.

Ultraviolet Detection Parameters

Ultraviolet detection at 240-254 nm wavelengths provides optimal sensitivity for (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone due to the extended chromophoric system encompassing both the benzofuran and diiodophenyl aromatic systems [16] [17]. The compound exhibits strong absorption in this wavelength range due to π-π* electronic transitions in the aromatic systems.

Photodiode array detection enables simultaneous monitoring at multiple wavelengths and provides spectral confirmation of peak identity [18] [19]. Wavelength selection at 240 nm provides maximum sensitivity for the analyte while 254 nm offers good sensitivity with reduced background interference from mobile phase components.

Spectral purity assessment using photodiode array detection confirms peak homogeneity and detects co-eluting impurities that may not be resolved chromatographically [18]. Spectral matching against reference standards provides additional confirmation of peak identity and purity assessment capability.

Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry

Ultra performance liquid chromatography-tandem mass spectrometry provides enhanced sensitivity and selectivity for trace analysis of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone in complex matrices [10]. Sub-2 μm particle columns enable higher resolution separation with shorter analysis times compared to conventional high performance liquid chromatography.

Multiple reaction monitoring transitions provide selective detection and quantification capabilities [18] [19]. The primary transition monitors the molecular ion [M+H]⁺ at m/z 676 to the diiodophenyl fragment at m/z 449. Secondary transitions include m/z 676 → 349 (loss of diethylaminoethanol) and m/z 676 → 227 (benzofuran fragment) for confirmation purposes.

Method validation parameters include linearity assessment over concentration ranges relevant to purity analysis (0.1-15 μg/mL), precision evaluation through repeatability and intermediate precision studies, and accuracy determination using certified reference materials [14] [15]. Limits of detection and quantification are typically 0.05 μg/mL and 0.1 μg/mL respectively for ultra performance liquid chromatography-tandem mass spectrometry methods.

Impurity Profiling Methodology

Comprehensive impurity profiling requires separation and identification of known and unknown impurities that may arise during synthesis, storage, or degradation of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone [13] [18]. Method development focuses on achieving baseline resolution between the analyte and known related compounds including other amiodarone impurities.

Relative retention time mapping establishes the elution order of known impurities relative to the main component [13]. Amiodarone impurity G (the target compound) typically elutes at relative retention time 0.63 compared to amiodarone, while other related impurities demonstrate characteristic relative retention times ranging from 0.09 to 0.73.

Resolution requirements specify minimum resolution values between critical peak pairs to ensure quantitative accuracy [13] [20]. Resolution greater than 1.5 between adjacent peaks enables accurate integration and quantification, while resolution greater than 3.5 provides baseline separation for trace analysis applications.

System suitability parameters include retention time reproducibility (relative standard deviation less than 2%), peak area repeatability (relative standard deviation less than 5%), and resolution requirements between critical peak pairs [13] [20]. Theoretical plate count and tailing factor specifications ensure adequate column performance and peak shape quality.

X-ray Powder Diffraction Studies and Polymorphism Analysis

Crystalline Structure Characterization

X-ray powder diffraction analysis of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone provides fundamental information about the crystalline structure and polymorphic behavior of this pharmaceutical compound [21] [22]. The powder diffraction pattern serves as a unique fingerprint for the specific crystal form and enables detection of polymorphic variations.

The crystalline nature of the compound is evidenced by sharp, well-defined diffraction peaks at characteristic 2θ angles [23] [24]. The presence of multiple discrete peaks confirms the ordered crystalline arrangement of molecules in the solid state, while the peak intensities and positions provide information about the unit cell parameters and space group symmetry.

Characteristic diffraction peaks appear at specific 2θ angles that reflect the d-spacing values for the major crystallographic planes [21] [25]. The most intense peaks typically occur in the 2θ range of 10-30 degrees, corresponding to d-spacing values of 8.8-3.0 Angstroms. These reflections arise from the major crystallographic planes and provide the most diagnostic information for polymorph identification.

The diffraction pattern exhibits peaks consistent with a monoclinic or triclinic crystal system based on the molecular structure and packing requirements [26]. The asymmetric nature of the molecule and the presence of multiple functional groups capable of intermolecular interactions suggest complex packing arrangements that influence the diffraction pattern.

Peak indexing and unit cell parameter determination require sophisticated software analysis to extract crystallographic information from the powder diffraction data [27]. The large molecular size and complex shape result in unit cell volumes exceeding 2000 cubic Angstroms, consistent with Z = 4 molecules per unit cell for typical pharmaceutical compounds.

Polymorphic Form Identification

Polymorphism analysis of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone focuses on identifying and characterizing different crystalline modifications that may exhibit distinct physical and chemical properties [22] [28] [29]. The complex molecular structure with multiple conformationally flexible chains provides opportunities for different packing arrangements.

Primary polymorph screening involves crystallization from different solvents and under varying conditions to generate potential crystalline modifications [28] [29]. Solvents with different polarities and hydrogen bonding capabilities produce distinct crystallization environments that may favor different polymorphic forms. Common crystallization solvents include methanol, ethanol, acetonitrile, and dichloromethane.

Temperature-controlled crystallization studies reveal the influence of thermal conditions on polymorph formation [28]. Slow cooling from elevated temperatures typically favors thermodynamically stable forms, while rapid cooling or precipitation may produce metastable polymorphs with higher energy structures.

X-ray powder diffraction pattern comparison enables differentiation between polymorphic forms through characteristic peak positions and intensities [21] [22]. Each polymorph exhibits a unique diffraction pattern that serves as a fingerprint for identification purposes. Subtle differences in peak positions reflect variations in unit cell parameters, while intensity differences indicate distinct molecular packing arrangements.

Quantitative phase analysis determines the relative proportions of different polymorphic forms in mixed samples [25] [22]. The integrated intensities of characteristic peaks provide quantitative information about phase composition, enabling assessment of polymorph purity and transformation kinetics.

Thermal Analysis and Polymorph Stability

Differential scanning calorimetry coupled with X-ray powder diffraction studies provides comprehensive information about the thermal behavior and relative stability of different polymorphic forms of (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone [28] [29]. Thermal analysis reveals phase transitions, melting behavior, and polymorphic transformations.

The thermal profile exhibits characteristic endothermic events corresponding to polymorphic transitions and melting [23]. Different polymorphic forms demonstrate distinct melting temperatures that reflect their relative thermodynamic stability. The most stable polymorph typically exhibits the highest melting temperature, while metastable forms show lower melting points.

Variable temperature X-ray powder diffraction studies track polymorphic transformations as a function of temperature [30] [28]. Changes in the diffraction pattern indicate solid-state phase transitions, while the appearance of new peaks signals the formation of different crystalline modifications. These studies establish temperature ranges for polymorph stability and identify transformation mechanisms.

Humidity effects on polymorphic stability require investigation due to the presence of nitrogen and oxygen functionalities capable of hydrogen bonding with water molecules [28]. Dynamic vapor sorption studies combined with X-ray powder diffraction monitoring detect hydrate formation and humidity-induced polymorphic transformations.

Crystal Habit and Morphology Analysis

Scanning electron microscopy examination of crystalline (4-(2-(Diethylamino)ethoxy)-3,5-diiodophenyl)(2-(1-methoxybutyl)benzofuran-3-yl)methanone reveals crystal habit variations that correlate with different polymorphic forms [23] [29]. Crystal morphology influences physical properties including dissolution rate, flow characteristics, and processing behavior.

Different polymorphic forms exhibit characteristic crystal habits ranging from needle-like to plate-like morphologies [23]. The aspect ratio and surface area characteristics influence dissolution kinetics and bioavailability properties. Needle-like crystals typically demonstrate faster dissolution due to increased surface area, while plate-like forms may exhibit slower dissolution rates.

Particle size distribution analysis provides quantitative characterization of crystal size and morphology [23]. Laser diffraction or image analysis techniques determine mean particle size, size distribution parameters, and shape descriptors that influence pharmaceutical processing characteristics.

Crystal surface analysis using atomic force microscopy or scanning probe techniques reveals surface structure and defect characteristics that influence polymorphic stability and transformation behavior [29]. Surface energy differences between polymorphic forms affect nucleation and growth kinetics during crystallization processes.

XLogP3

Wikipedia

Dates

Explore Compound Types